4-(4-methoxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one
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Overview
Description
4-(4-methoxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a methoxyphenyl group, a sulfanylidene group, and an octahydroquinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization and thiolation reactions under controlled conditions to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the quinazolinone core or the methoxyphenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxyphenyl group or the quinazolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the methoxyphenyl ring .
Scientific Research Applications
4-(4-methoxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
4-methoxyphenyl derivatives: Compounds like 4-methoxyphenylacetylene and 4-methoxyphenylboronic acid share the methoxyphenyl group but differ in their core structures and functional groups.
Quinazolinone derivatives: Other quinazolinone derivatives, such as 2-phenylquinazolin-4-one, have similar core structures but different substituents.
Uniqueness
4-(4-methoxyphenyl)-2-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-5-one is unique due to the combination of its methoxyphenyl group, sulfanylidene group, and octahydroquinazolinone
Properties
IUPAC Name |
4-(4-methoxyphenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-19-10-7-5-9(6-8-10)14-13-11(16-15(20)17-14)3-2-4-12(13)18/h5-8,14H,2-4H2,1H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUZGKFUHBYNMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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